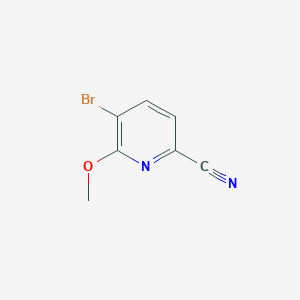
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride typically involves the reaction of ruthenium trichloride with tricyclopentylphosphine and benzylidene chloride under an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is primarily involved in metathesis reactions, including:
- Ring-Opening Metathesis Polymerization (ROMP)
- Ring-Closing Metathesis (RCM)
- Cross Metathesis (CM)
- Acyclic Diene Metathesis Polymerization (ADMET)
Common Reagents and Conditions: The compound is used in the presence of olefins under inert conditions, typically in solvents like dichloromethane or toluene. The reactions are often carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield .
Major Products Formed: The major products of these reactions are various types of polymers and cyclic olefins, which are valuable in the synthesis of complex organic molecules and materials .
Scientific Research Applications
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has a wide range of applications in scientific research:
- Chemistry : Used extensively in organic synthesis for the formation of carbon-carbon double bonds.
- Biology : Employed in the synthesis of biologically active molecules and natural products.
- Medicine : Utilized in the development of pharmaceuticals and drug delivery systems.
- Industry : Applied in the production of polymers, resins, and advanced materials .
Mechanism of Action
The mechanism by which Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride exerts its catalytic effects involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are the olefinic bonds, and the pathway involves a series of coordination and dissociation steps that are highly specific to the catalyst’s structure .
Comparison with Similar Compounds
Similar Compounds:
- Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride
- Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)
- Grubbs Catalyst® 1st Generation
- Grubbs Catalyst® M1a (C823)
Uniqueness: Compared to similar compounds, Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides enhanced catalytic activity and selectivity, making it a preferred choice for many metathesis reactions .
Properties
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclopentylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27P.C7H6.2ClH.Ru/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-7-5-3-2-4-6-7;;;/h13-15H,1-12H2;1-6H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBPJUBFYADWOR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)C3CCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704857 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172228-29-4 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)



![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)
![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol](/img/structure/B6324660.png)







